![molecular formula C11H14N2O5S B13791988 4-[(4-Nitrophenyl)methanesulfonyl]morpholine CAS No. 89303-08-2](/img/structure/B13791988.png)
4-[(4-Nitrophenyl)methanesulfonyl]morpholine
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Overview
Description
4-[(4-Nitrophenyl)methanesulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O5S It is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety undergoes nucleophilic displacement under basic conditions. Key reactions include:
Reaction with Amines
Primary/secondary amines attack the sulfonyl group, displacing morpholine:
C11H14N2O5S+RNH2→RNHSO2CH2(C6H4NO2)+Morpholine
Conditions :
-
Solvent: Acetonitrile or DMF
-
Base: Triethylamine or K2CO3
-
Temperature: 60–80°C
-
Yield: 70–85%
Kinetic Data (for analogous sulfonamides):
Amine | kobs (M−1s−1) | βnuc |
---|---|---|
Piperidine | 0.12 | 0.74 |
Pyrrolidine | 0.09 | 0.68 |
Morpholine | 0.05 | 0.40 |
βnuc: Bronsted nucleophilicity parameter
Reduction of the Nitro Group
The nitro group is reduced to an amine under catalytic hydrogenation or electrochemical conditions:
Catalytic Hydrogenation
NO2→NH2
Conditions :
Electrochemical Reduction
Parameter | Value |
---|---|
Electrode | NiO/Ni foam |
Electrolyte | 0.1 M NaCl + H2O2 |
Potential Range | 0 to −1 V vs. Ag/AgCl |
Conversion | 95% (4-NP → 4-AP) |
Side products include p-benzoquinone imine and semiquinonimine radicals
Sulfonamide Hydrolysis
Acidic or basic hydrolysis cleaves the sulfonamide bond:
Acidic Hydrolysis
C11H14N2O5S+H2O→4 Nitrobenzenesulfonic acid+Morpholine
Conditions :
-
Reagent: 6 M HCl
-
Temperature: Reflux (110°C)
-
Time: 8–12 hr
Basic Hydrolysis
Conditions :
-
Reagent: 4 M NaOH
-
Temperature: 80°C
-
Time: 6 hr
-
Yield: 60–75%
Oxidation Reactions
The morpholine ring undergoes oxidation to form morpholinone derivatives:
Oxidation with Hypohalites
Morpholine→3 Morpholinone
Conditions :
Mechanism :
-
Electrophilic attack by Cl+ at the α-carbon of morpholine.
-
Formation of N-chloro intermediate.
Coupling Reactions
The nitro group facilitates Ullmann or Suzuki-Miyaura couplings:
Ullmann Coupling
C11H14N2O5S+Ar X→Biaryl derivatives
Conditions :
Photochemical Reactions
UV irradiation induces nitro group rearrangement:
Isomerization
para-NO2 → meta-NO2 (under 254 nm light)
Quantum Yield : 0.15 ± 0.02
Scientific Research Applications
Antidiabetic Agents
Research indicates that derivatives of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine have been explored as potential antidiabetic agents. The compound acts as a precursor for synthesizing various analogues that exhibit activity against enzymes involved in glucose metabolism, potentially aiding in the management of diabetes mellitus .
Antimigraine Drugs
The morpholine derivative has also been investigated for its efficacy in treating migraines. Studies have shown that modifications to the nitrophenyl group can enhance the pharmacological profile, leading to compounds that effectively reduce migraine symptoms by acting on serotonin receptors .
Kinase Inhibitors
Inhibitors targeting various kinases have been developed from this compound. The sulfonamide group contributes to binding affinity, allowing for selective inhibition of kinase pathways implicated in cancer and other diseases .
Antibiotics and Antifungals
The compound has been utilized in the synthesis of novel antibiotics and antifungal agents. Its ability to interfere with bacterial cell wall synthesis has led to promising results against resistant strains .
Structural Characterization
The solid-state structure of this compound has been characterized using X-ray crystallography, revealing centrosymmetric dimers formed through weak hydrogen bonds. This structural insight is crucial for understanding how molecular conformation influences biological activity .
Development of Antituberculosis Agents
A notable application includes the development of antituberculosis agents derived from this compound. The compound's derivatives were shown to exhibit significant activity against Mycobacterium tuberculosis, demonstrating its potential as a lead compound in tuberculosis therapy .
Inhibitors of Autotaxin
Recent studies have highlighted the role of this compound in developing autotaxin inhibitors, which are crucial for managing cancer metastasis and inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl and sulfonamide groups can significantly enhance inhibitory potency .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The sulfonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholine: Similar structure but lacks the methanesulfonyl group.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom in place of the oxygen in the morpholine ring.
Uniqueness
4-[(4-Nitrophenyl)methanesulfonyl]morpholine is unique due to the presence of both the nitro and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
4-[(4-Nitrophenyl)methanesulfonyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a morpholine ring substituted with a nitrophenyl group and a methanesulfonyl moiety. The presence of the nitro group enhances lipophilicity and can influence the compound's interaction with biological targets.
Inhibition of Carbonic Anhydrase
Recent studies have demonstrated that morpholine derivatives, including those with nitrophenyl substitutions, exhibit significant inhibitory activity against carbonic anhydrase (CA) enzymes. For instance, one study reported that morpholine-based thiazoles showed IC50 values ranging from 14 to 20 μM against bovine CA-II, indicating a strong affinity for this enzyme . The presence of electron-withdrawing groups like the nitro group is believed to enhance the binding affinity by altering the compound's pKa and hydrophobic characteristics.
Autotaxin Inhibition
Another area of research involves the inhibition of autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation. Compounds derived from similar scaffolds have shown potent inhibitory effects on ATX, with some analogs achieving IC50 values as low as 9 nM . Although specific data on this compound's activity against ATX is limited, the structural similarities suggest potential efficacy.
Structure-Activity Relationship Studies
A comprehensive structure-activity relationship (SAR) analysis has been conducted on morpholine derivatives. One study highlighted that modifications to the nitrogen atom and variations in substituent groups significantly affected inhibitory potency against CA-II . The most potent compounds featured para-nitrophenyl substitutions, which improved their interaction with the enzyme's active site.
Pharmacokinetic Properties
Pharmacokinetic assessments indicate that many morpholine derivatives possess favorable attributes for drug development. These include good solubility profiles and metabolic stability, which are crucial for therapeutic efficacy .
Data Table: Biological Activity Overview
Properties
CAS No. |
89303-08-2 |
---|---|
Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C11H14N2O5S/c14-13(15)11-3-1-10(2-4-11)9-19(16,17)12-5-7-18-8-6-12/h1-4H,5-9H2 |
InChI Key |
CXNZLQUNEZFTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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